molecular formula C21H15F4N3O B4352145 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4352145
M. Wt: 401.4 g/mol
InChI Key: ZTIIULFDSDPQCT-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with significant implications in various scientific fields. It features multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process:

  • Step 1: Preparation of intermediate compounds through substitution reactions, using appropriate starting materials like substituted anilines.

  • Step 2: Formation of the pyrazolopyridine core via cyclization reactions under controlled conditions, often involving catalysts and specific reagents.

  • Step 3: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions, ensuring the correct positioning on the molecule.

  • Step 4: Final functionalization to add the trifluoromethyl group, using methods like trifluoromethylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-efficiency and yield, often utilizing automated processes and high-throughput screening to fine-tune reaction conditions. Advanced techniques like flow chemistry may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of reactions:

  • Oxidation: Transformation into more oxidized derivatives.

  • Reduction: Possible reduction of certain functional groups under specific conditions.

  • Substitution: Reactions involving the exchange of substituent groups, often facilitated by catalysts.

  • Addition: Formation of new bonds by adding reagents to the compound.

Common Reagents and Conditions:
  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution Reagents: Halogenating agents like N-bromosuccinimide for selective bromination.

  • Addition Reagents: Reagents like Grignard reagents for forming carbon-carbon bonds.

Major Products:
  • Oxidized Derivatives: New compounds with increased oxidation states.

  • Reduced Products: Simplified molecules with fewer oxygen atoms.

  • Substituted Products: Variants with different substituents replacing original groups.

  • Addition Products: New compounds formed through addition reactions.

Scientific Research Applications

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine finds applications in diverse fields:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Biology: Studied for its interactions with biological systems, including enzyme inhibition.

  • Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: Can modulate signal transduction pathways, impacting cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine offers distinct advantages:

  • Uniqueness: The presence of multiple functional groups confers unique reactivity and binding properties.

  • Similar Compounds: Includes molecules like 1-(2-fluorophenyl)-3-methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine and 1-(2-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine.

This compound holds immense potential for further research and application in various scientific domains, making it a fascinating subject for continued study.

Properties

IUPAC Name

1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O/c1-12-19-14(21(23,24)25)11-16(13-7-3-6-10-18(13)29-2)26-20(19)28(27-12)17-9-5-4-8-15(17)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIIULFDSDPQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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